

An In-depth Technical Guide to ALK5 Chemical Probes

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Compound of Interest		
Compound Name:	Alk5-IN-82	
Cat. No.:	B15542356	Get Quote

Disclaimer: No specific chemical probe designated "Alk5-IN-82" was identified in a comprehensive search of publicly available scientific literature and databases. This guide has been compiled using data from well-characterized and representative chemical probes for the Activin-like Kinase 5 (ALK5), also known as Transforming Growth Factor- β Receptor 1 (TGF β R1). The information presented here is a composite intended to serve as a technical resource for researchers, scientists, and drug development professionals working with ALK5 inhibitors.

Introduction to the TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-beta (TGF- β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and the progression of cancer.[1][2] The Activin receptor-Like Kinase 5 (ALK5), a serine/threonine kinase receptor, is the primary transducer of the TGF- β signal.[3]

The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII).[4][5] This event recruits and forms a heterotetrameric complex with the type I receptor, ALK5.[4][5] Within this complex, the constitutively active TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.[4][5] Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.



[4][6] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[4][6] This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes.[4][6]

Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are a promising class of chemical probes and therapeutic agents to modulate this pathway.[3]

Data Presentation: Quantitative Activity of Representative ALK5 Inhibitors

The inhibitory activity of various chemical probes for ALK5 has been characterized through a range of biochemical and cellular assays. The following tables summarize the key quantitative data for several well-documented ALK5 inhibitors.

Table 1: Biochemical Potency of Representative ALK5 Inhibitors			
Compound	IC50 (nM)	Assay Type	Reference(s)
Vactosertib (EW-7197)	11 - 13	Kinase Assay	[7][8][9]
SB525334	14.3	Cell-free Assay	[1][7]
GW788388	18	Cell-free Assay	[1][7]
RepSox	23	ATP binding assay	[1][7]
SD-208	48	Cell-free Assay	[7][10][11]
Galunisertib (LY2157299)	56	Cell-free Assay	[3][7]
SB-431542	94	Cell-free Assay	[12][13][14][15]
GW6604	140	Autophosphorylation Assay	[16][17][18]
TP-008	343	Kinase Assay	[19]



Table 2: Cellular Potency of Representative ALK5 Inhibitors			
Compound	IC50 (nM)	Assay Type	Reference(s)
Vactosertib (EW-7197)	12.1 - 16.5	3TP-Luc Reporter Assay	[8][20][21]
GW6604	500	PAI-1 Transcription Assay	[16][17]
TP-008	245	SMAD2/3 Reporter Assay	[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ALK5 chemical probes. Below are representative protocols for key in vitro and cellular assays.

- 1. In Vitro ALK5 Kinase Assay (Biochemical)
- Objective: To determine the in vitro potency of a chemical probe in inhibiting the enzymatic activity of purified ALK5.
- Methodology (based on ADP-Glo™ Kinase Assay):
 - Reagent Preparation:
 - Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]
 - Prepare a stock solution of ATP at a concentration near the Km for ALK5.[1]
 - Dilute recombinant human ALK5 enzyme in Kinase Assay Buffer to the desired working concentration.[1]



Prepare a serial dilution of the test compound (e.g., Alk5-IN-82 surrogate) in DMSO,
 followed by dilution in Kinase Assay Buffer.[1]

Assay Procedure:

- In a 384-well plate, add the diluted test compound or vehicle control.
- Add the ALK5 enzyme to each well, except for the "no enzyme" blank controls.
- Initiate the kinase reaction by adding a pre-mixed solution of a suitable substrate (e.g., a generic serine/threonine kinase peptide) and ATP.[1]
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[1]

Detection:

- Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[1]
- Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes.[1]

Data Analysis:

- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to controls.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

2. Cellular Phospho-SMAD2 Western Blot Assay

- Objective: To assess the ability of a chemical probe to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.
- Methodology:
 - Cell Culture and Treatment:



- Plate a suitable cell line (e.g., HaCaT or 4T1 cells) and allow them to adhere.
- Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
- Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for a specified time (e.g., 30-60 minutes).
- Protein Extraction and Quantification:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).
 - Probe for total SMAD2 or a housekeeping protein (e.g., GAPDH) as a loading control.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis:
 - Use densitometry to quantify the band intensities.
 - Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.
- 3. SMAD-Responsive Luciferase Reporter Assay
- Objective: To measure the functional inhibition of the ALK5 signaling pathway by quantifying the transcription of a SMAD-responsive reporter gene.

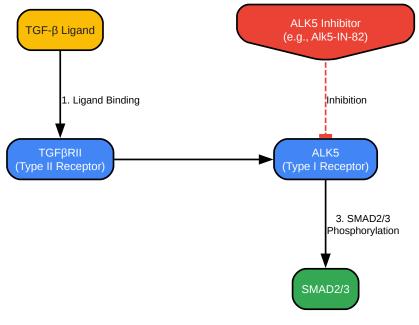


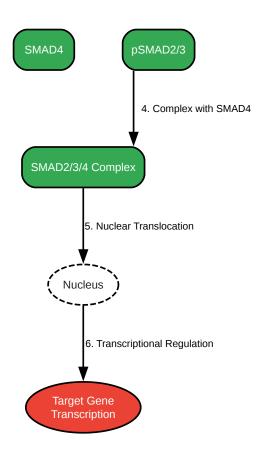
- Methodology:
 - Cell Line:
 - Use a cell line (e.g., HEK293T or HaCaT) stably or transiently transfected with a luciferase reporter construct driven by a SMAD-responsive promoter (e.g., the PAI-1 promoter containing SMAD binding elements).[17][20]
 - Assay Procedure:
 - Seed the reporter cells in a 96-well plate.
 - Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
 - Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL).[22]
 - Incubate for 16-24 hours at 37°C.[22]
 - Detection:
 - Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.[22]
 - Data Analysis:
 - Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of the test compound.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[22]

Mandatory Visualizations



Canonical TGF-β/ALK5 Signaling Pathway

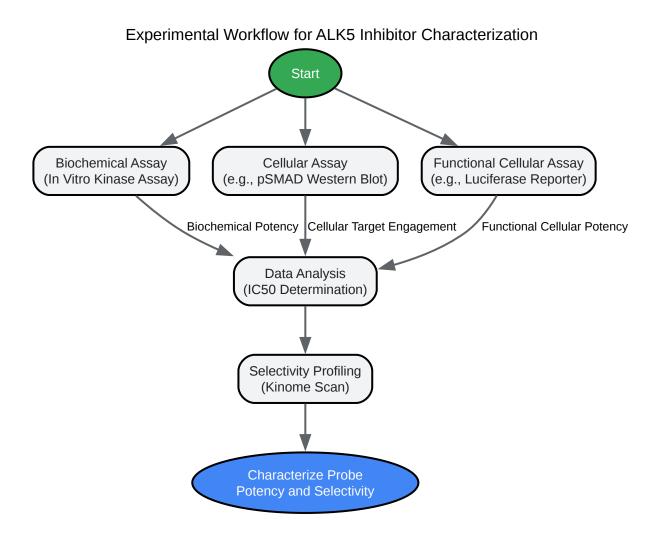




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Caption: Canonical TGF- β /ALK5 signaling pathway and the inhibitory action of a representative ALK5 chemical probe.



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Caption: A general experimental workflow for the characterization of an ALK5 chemical probe.



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